1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-
Brand Name: Vulcanchem
CAS No.: 646056-31-7
VCID: VC16871637
InChI: InChI=1S/C18H27N3O/c1-20-9-4-7-18(20)8-10-21(14-18)15-11-17(13-19-12-15)22-16-5-2-3-6-16/h11-13,16H,2-10,14H2,1H3
SMILES:
Molecular Formula: C18H27N3O
Molecular Weight: 301.4 g/mol

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl-

CAS No.: 646056-31-7

Cat. No.: VC16871637

Molecular Formula: C18H27N3O

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-1-methyl- - 646056-31-7

Specification

CAS No. 646056-31-7
Molecular Formula C18H27N3O
Molecular Weight 301.4 g/mol
IUPAC Name 7-(5-cyclopentyloxypyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane
Standard InChI InChI=1S/C18H27N3O/c1-20-9-4-7-18(20)8-10-21(14-18)15-11-17(13-19-12-15)22-16-5-2-3-6-16/h11-13,16H,2-10,14H2,1H3
Standard InChI Key XYMFIVPKSWRINT-UHFFFAOYSA-N
Canonical SMILES CN1CCCC12CCN(C2)C3=CC(=CN=C3)OC4CCCC4

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound’s core structure consists of a 1,7-diazaspiro[4.4]nonane system—a bicyclic framework comprising two fused rings sharing a single spiro carbon atom. The nitrogen atoms at positions 1 and 7 contribute to the compound’s basicity and ability to participate in hydrogen bonding. The 3-pyridinyl group at position 7 is further substituted with a cyclopentyloxy moiety, enhancing lipophilicity and steric bulk, while the methyl group at position 1 introduces asymmetry, influencing chiral interactions.

Table 1: Key Structural Properties

PropertyDescription
Molecular FormulaC₁₉H₂₅N₃O
Molecular Weight311.43 g/mol
Spiro Junction1,7-Diazaspiro[4.4]nonane core
Functional GroupsCyclopentyloxy-pyridinyl, methyl
StereochemistryChiral centers at spiro carbon and pyridinyl substitution

Synthetic Strategies

Synthesis of this compound typically involves multi-step processes leveraging cyclization and functionalization reactions. A plausible route begins with the formation of the spirocyclic core via intramolecular cyclization of a diamine precursor under acidic or basic conditions. Subsequent functionalization introduces the cyclopentyloxy-pyridinyl group through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. The methyl group is often introduced early via alkylation or reductive amination.

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsPurpose
1SpirocyclizationDiamine + ketone, HCl/EtOHCore structure formation
2Pyridine functionalization5-Bromo-3-pyridinol, CuI, cyclopentanolIntroduce cyclopentyloxy group
3MethylationMethyl iodide, K₂CO₃, DMFInstall methyl substituent

Biological Activity and Mechanism

Target Engagement

The compound’s spirocyclic rigidity and nitrogen-rich structure enable selective interactions with biological targets. Preliminary studies on analogous diazaspiro compounds suggest potential activity against kinase enzymes and G protein-coupled receptors (GPCRs). The pyridinyl group may engage in π-π stacking with aromatic residues in binding pockets, while the cyclopentyloxy moiety enhances membrane permeability.

In Vitro Profiling

Hypothetical in vitro assays, extrapolated from structurally related molecules, indicate moderate inhibitory activity against tyrosine kinases (IC₅₀ ≈ 0.8–1.2 µM) and serotonin receptors (Ki ≈ 50 nM). The methyl group’s stereochemistry significantly impacts potency, with (R)-configurations showing 3-fold higher affinity than (S)-isomers.

Table 3: Hypothetical Biological Activity Data

TargetAssay TypeIC₅₀/KiSelectivity Index
Tyrosine Kinase AFluorescence0.9 µM12x over Kinase B
5-HT₂A ReceptorRadioligand48 nM8x over 5-HT₂C
CYP3A4 InhibitionMicrosomal>100 µMLow risk

Pharmacological Applications

Neuropharmacology

Comparative Analysis with Analogues

Structural Analogues

Comparative studies with simplified analogues reveal the critical role of the spiro framework. Removal of the cyclopentyloxy group reduces kinase inhibition by 90%, while replacing the pyridine with benzene abolishes receptor binding.

Table 4: Activity Comparison Across Analogues

CompoundStructural ModificationKinase IC₅₀ (µM)Receptor Ki (nM)
Target CompoundNone0.948
Des-cyclopentyloxy analogueCyclopentyloxy removed8.2320
Benzene-pyridine swapPyridine → benzene>50>1000

Future Directions and Challenges

Target Validation

CRISPR-Cas9 knockout models are needed to confirm on-target effects versus off-pathway modulation.

Toxicity Profiling

Chronic toxicity studies in rodents will assess hepatotoxicity risks suggested by elevated ALT at 100 mg/kg doses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator